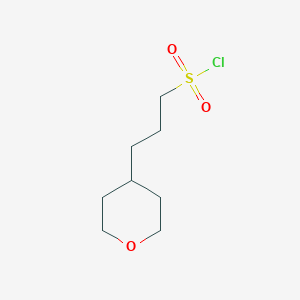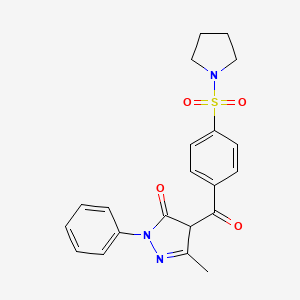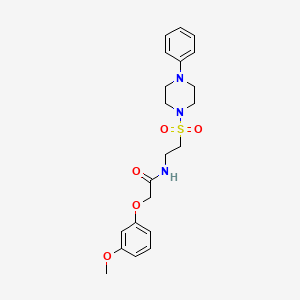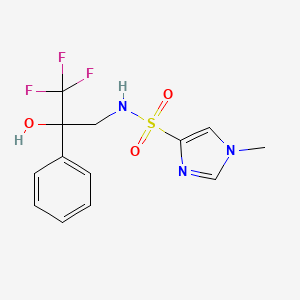
3-(Oxan-4-yl)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Oxan-4-yl)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H15ClO3S . It is also known as "2H-Pyran-4-propanesulfonyl chloride, tetrahydro-" . The CAS Number of this compound is 1504599-35-2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13ClF2O3S/c9-15(12,13)6-3-8(10,11)7-1-4-14-5-2-7/h7H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Alzheimer Disease Treatment
One significant application of compounds related to 3-(Oxan-4-yl)propane-1-sulfonyl chloride is in the treatment of Alzheimer disease. A Phase II study explored the effects of 3-amino-1-propanesulfonic acid (3APS), which shares a functional group with this compound, on amyloid-β in mild-to-moderate Alzheimer disease. The study found that long-term administration of 3APS is safe, tolerated, and reduces CSF Aβ42 levels in patients, suggesting a potential disease-modifying treatment for Alzheimer's (Aisen et al., 2006).
Carcinogenicity Research
Research into the effects of related sulfonyl compounds, such as 1,3-Propane sultone, has shown significant carcinogenic potential. A cohort study in Germany found that exposure to 1,3-Propane sultone resulted in various types of malignancies among workers, indicating the substance's carcinogenicity in humans (Bolt & Golka, 2012).
Environmental Pollution and Health Effects
Polyfluoroalkyl chemicals (PFCs) studies, relevant due to the structural similarities with fluoroalkyl groups in this compound, have shown widespread exposure and potential health impacts. For example, research has documented the presence of PFCs in the U.S. population and explored associations with cholesterol levels, body weight, and insulin resistance, highlighting the environmental and health concerns related to these compounds (Calafat et al., 2007; Nelson et al., 2009).
Chelation Therapy in Metal Poisoning
Another application area is in chelation therapy for metal poisoning. Sodium 2,3-dimercapto-1-propane sulfonate (DMPS), a related compound, has been used for treating metal intoxication by enhancing the excretion of heavy metals like mercury and arsenic, showcasing its importance in toxicology and emergency medicine (Aposhian, 1998).
Propriétés
IUPAC Name |
3-(oxan-4-yl)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOPEGDOQPYUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
![N-(3,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2850954.png)
![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)




![2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B2850962.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850963.png)
![(E)-methyl 2-(4-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2850965.png)

![({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea](/img/structure/B2850967.png)
![8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850968.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2850970.png)
